molecular formula C20H18N2OS B479428 2-(3-Methylthiophen-2-yl)-3-(o-tolyl)-2,3-dihydroquinazolin-4(1H)-one CAS No. 440111-61-5

2-(3-Methylthiophen-2-yl)-3-(o-tolyl)-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B479428
CAS No.: 440111-61-5
M. Wt: 334.4g/mol
InChI Key: GGPQHKDDEJTBIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Methylthiophen-2-yl)-3-(o-tolyl)-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound that belongs to the class of quinazolinones. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylthiophen-2-yl)-3-(o-tolyl)-2,3-dihydroquinazolin-4(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Substitution Reactions: Introduction of the 2-methylphenyl and 3-methylthiophen-2-yl groups can be done via substitution reactions using suitable halides and catalysts.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.

    Reduction: Reduction reactions could target the quinazolinone core or the aromatic rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, copper catalysts.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to partially or fully hydrogenated derivatives.

Scientific Research Applications

2-(3-Methylthiophen-2-yl)-3-(o-tolyl)-2,3-dihydroquinazolin-4(1H)-one could have several scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. It might involve:

    Molecular Targets: Enzymes, receptors, or nucleic acids.

    Pathways: Modulation of signaling pathways, inhibition of enzyme activity, or interaction with DNA/RNA.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinazolin-4-one: A simpler analog with known biological activity.

    3-(2-Methylphenyl)-2-phenylquinazolin-4-one: Similar structure but without the thiophene ring.

Uniqueness

The presence of both the 2-methylphenyl and 3-methylthiophen-2-yl groups in 2-(3-Methylthiophen-2-yl)-3-(o-tolyl)-2,3-dihydroquinazolin-4(1H)-one may confer unique chemical and biological properties, such as increased lipophilicity or specific binding interactions.

Properties

IUPAC Name

3-(2-methylphenyl)-2-(3-methylthiophen-2-yl)-1,2-dihydroquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2OS/c1-13-7-3-6-10-17(13)22-19(18-14(2)11-12-24-18)21-16-9-5-4-8-15(16)20(22)23/h3-12,19,21H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGPQHKDDEJTBIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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